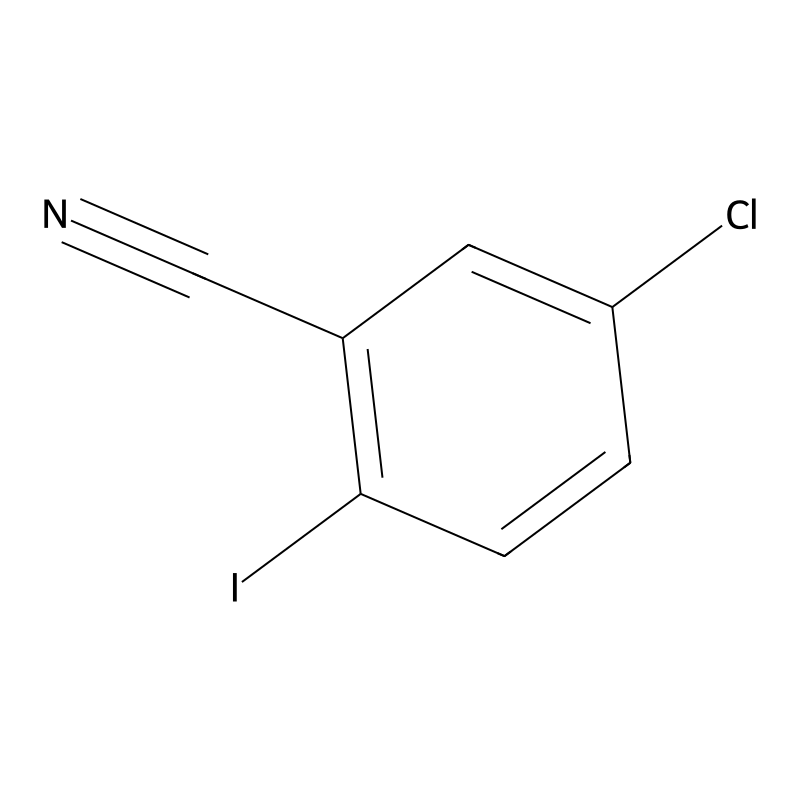5-Chloro-2-iodobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Chloro-2-iodobenzonitrile is an organic compound characterized by the presence of a chlorine atom and an iodine atom attached to a benzene ring, which also contains a nitrile functional group. Its chemical formula is , and it has a molecular weight of approximately 263.46 g/mol. This compound appears as a solid and is notable for its reactivity due to the halogen substituents and the nitrile group, making it a valuable intermediate in various synthetic applications.
Organic building block
The presence of a nitrile group (C≡N) and a halogenated aromatic ring suggests 5-Chloro-2-iodobenzonitrile could be a valuable intermediate for organic synthesis. These functional groups are commonly used in the construction of more complex molecules with various applications in pharmaceuticals and materials science. Companies like AOBChem even list it as an "Advanced Organic Building Block" in their catalog [].
Potential for medicinal chemistry
Proteomics research
The synthesis of 5-Chloro-2-iodobenzonitrile can be achieved through several methods:
- Halogenation of Benzonitrile: Starting from benzonitrile, chlorine and iodine can be introduced via electrophilic aromatic substitution.
- Nitration followed by Reduction: A nitrated intermediate can be formed and subsequently reduced to yield the desired compound.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the introduction of halogens onto the aromatic ring.
These methods highlight the compound's accessibility for further chemical exploration and application in synthetic chemistry.
5-Chloro-2-iodobenzonitrile serves as an important intermediate in organic synthesis, particularly in drug discovery and material science. Its ability to undergo various chemical transformations makes it suitable for developing new pharmaceuticals and agrochemicals. Additionally, its unique properties could be utilized in creating specialized materials with tailored electrical or optical characteristics.
Interaction studies involving 5-Chloro-2-iodobenzonitrile focus on its reactivity with nucleophiles and electrophiles. The presence of both halogen substituents allows it to participate in diverse interactions, including:
- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles under appropriate conditions.
- Electrophilic Aromatic Substitution: The compound can react with electrophiles due to its activated aromatic system.
These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science.
Several compounds share structural similarities with 5-Chloro-2-iodobenzonitrile. Below is a comparison highlighting their unique features:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Iodobenzonitrile | Contains only iodine; lacks chlorine functionality. | |
| 4-Chloro-2-iodobenzonitrile | Similar structure but with different halogen positions; useful in organic synthesis. | |
| 3,5-Dichloro-2-iodobenzonitrile | Contains two chlorine atoms; may enhance biological activity due to increased electron-withdrawing effects. | |
| 4-Nitrochlorobenzene | Contains a nitro group instead of a nitrile group; used as an industrial intermediate. |
These compounds illustrate the diversity within halogenated benzonitriles and their potential applications across various fields, emphasizing the unique positioning of 5-Chloro-2-iodobenzonitrile within this class due to its specific combination of functional groups that may enhance its reactivity and biological activity.








